2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Description

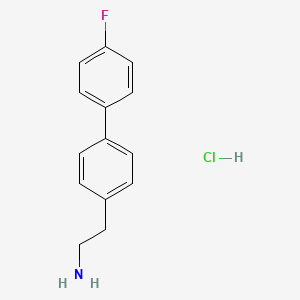

This compound likely consists of a biphenyl core with a fluorine substituent at the 4'-position and an ethanamine group at the 4-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJVLOQYYHIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590011 | |

| Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189922-22-2 | |

| Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Core Construction

The biphenyl scaffold with a para-fluoro substituent is generally prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method couples a fluorophenylboronic acid derivative with a halogenated phenyl compound under mild conditions.

- Typical Reaction Conditions:

- Reactants: 4-fluorobenzeneboronic acid and 4-bromophenyl derivative

- Catalyst: Pd(PPh3)4 or PdCl2(dppf)

- Base: Sodium carbonate (Na2CO3) aqueous solution

- Solvent: 1,4-dioxane or similar

- Temperature: Reflux for 2–4 hours

- Atmosphere: Nitrogen or inert gas to prevent oxidation

- Outcome: Formation of 4'-fluorobiphenyl intermediate with high purity (≥98%) and moderate to good yields (~55–80%).

Introduction of Ethanamine Side Chain

The ethanamine moiety is introduced via reductive amination or nucleophilic substitution on a suitable precursor such as a biphenyl acetaldehyde or bromide.

-

- Starting from 4'-fluorobiphenyl-4-carbaldehyde, the aldehyde is reacted with ammonia or an amine source.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) are used to reduce the imine intermediate to the amine.

- Solvent: Methanol or anhydrous conditions

- Temperature: 0 °C to room temperature

- Reaction time: 18 hours or overnight

- Purification: Silica gel chromatography to isolate the amine product.

-

- Using 2-(4'-fluorobiphenyl-4-yl)ethyl bromide or similar alkyl halide, nucleophilic substitution with ammonia or amine nucleophiles can yield the ethanamine.

- This method requires careful control of reaction conditions to avoid side reactions.

Formation of Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- This step improves the compound’s stability, crystallinity, and handling properties.

- The hydrochloride salt typically precipitates out and is collected by filtration and drying.

Detailed Experimental Data Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 4-fluorobenzeneboronic acid, 4-bromophenyl derivative, Pd catalyst, Na2CO3, dioxane, reflux, N2 atmosphere | 55–80 | High purity biphenyl intermediate |

| 2 | Reductive Amination | Biphenyl-4-carbaldehyde, NH3 or amine, NaBH3CN, MeOH, 0 °C to RT, 18 h | 50–70 | Requires chromatographic purification |

| 3 | Salt Formation | HCl gas or HCl solution in ethanol or ether | >90 | Produces stable hydrochloride salt |

Research Findings and Optimization Notes

- Catalyst Selection: Pd(PPh3)4 and PdCl2(dppf) are effective catalysts for the biphenyl coupling step, with PdCl2(dppf) often providing better yields and cleaner reactions due to its stability and ligand environment.

- Base and Solvent Effects: Sodium carbonate in aqueous media with dioxane as co-solvent is optimal for Suzuki coupling, balancing solubility and reaction rate.

- Microwave Irradiation: Some protocols employ microwave heating to accelerate imine formation and reductive amination steps, reducing reaction times from hours to minutes without compromising yield or purity.

- Purification: Silica gel chromatography is standard for isolating the ethanamine intermediate, with gradient elution from hexanes to ethyl acetate or acetonitrile mixtures.

- Salt Formation: The hydrochloride salt is preferred for pharmaceutical applications due to enhanced solubility and stability.

Scientific Research Applications

2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological systems, including its binding affinity to certain receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues in the 2C-Series

The 2C-series of phenethylamines (e.g., 2C-T-7, 2C-P, 2C-I) share a common ethanamine backbone but differ in substituents at the 2,5-dimethoxy-4-position. Key comparisons include:

Key Findings :

Fluorinated Phenethylamine Derivatives

Fluorine substitution is a common strategy to modulate pharmacokinetics. Examples include:

Key Findings :

- Fluorine at the 2- or 4-position (e.g., 2-fluoro-4-methoxy in ) enhances lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs.

Sulfur-Containing Analogues

Thioether and sulfur heterocycles influence both activity and stability:

Key Findings :

Stability and Analytical Profiles

- 2C-T-7 hydrochloride : Stable for ~70 days in blood at 4°C .

- Fluorinated analogs : Fluorine’s electron-withdrawing effects likely enhance resistance to oxidative degradation compared to methoxy or alkyl-substituted compounds .

- Color tests : Marquis reagent produces salmon-orange for 2C-T-7, while fluorinated analogs may show distinct profiles due to substituent electronic effects .

Biological Activity

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, with the molecular formula C14H15ClFN and a molecular weight of approximately 251.73 g/mol, is a compound characterized by its biphenyl structure substituted with a fluorine atom. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different microorganisms, and potential therapeutic uses.

Antimicrobial Activity

This compound has been shown to exhibit broad-spectrum antimicrobial activity . It demonstrates efficacy against various microorganisms, including bacteria, fungi, and algae. The mechanism of action is believed to involve disruption of cellular membranes or interference with metabolic pathways in these organisms.

Efficacy Against Microorganisms

The compound has been tested against several strains, with notable results:

- Bacterial Strains : Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.

- Fungal Strains : Exhibits antifungal properties against Candida albicans.

- Algal Strains : Inhibitory effects noted against certain algal species.

The minimum inhibitory concentration (MIC) values for these organisms are detailed in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 40 |

| Candida albicans | 30 |

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties . In vitro studies demonstrated its ability to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines.

Case Study: In Vitro Evaluation

A study evaluated the compound's effect on human macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in tumor necrosis factor-alpha (TNF-α) production:

- Control Group TNF-α Levels : 1000 pg/mL

- Treated Group TNF-α Levels : 450 pg/mL

This reduction indicates the compound's potential as an anti-inflammatory agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound is well absorbed when administered orally, with significant plasma concentrations achieved within one hour.

Key Findings:

- Absorption : Rapid gastrointestinal absorption.

- Metabolism : Primarily metabolized in the liver; major metabolites include (2-fluoro-4'-biphenylyl)acetic acid.

- Excretion : Predominantly excreted through urine.

Structural Comparisons

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Phenyl)ethanamine hydrochloride | Simple phenyl group without fluorine | Less potent antimicrobial activity |

| 2-(3-Fluorophenyl)ethanamine hydrochloride | Contains a fluorine atom but different position | Different biological activity profile |

| 2-(Biphenyl)ethanamine hydrochloride | Lacks fluorine substitution | More hydrophobic, affecting solubility |

| 2-(4-Methylbiphenyl)ethanamine hydrochloride | Methyl group instead of fluorine | Altered electronic properties |

These comparisons illustrate how the presence of a fluorine atom and specific structural features contribute to the unique properties and activities of this compound compared to similar compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride in a laboratory setting?

A scalable synthesis involves catalytic reduction of the corresponding amide. For example, using a transition metal-free system with HBP1 (a borane-based catalyst) in dry toluene under nitrogen atmosphere. The reaction mixture is stirred at 80°C for 12–24 hours, followed by evaporation under nitrogen and purification via recrystallization in methanol/ether. Yield optimization requires monitoring reaction progress by TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C for long-term stability. Short-term storage (1–2 weeks) at 2–8°C is acceptable. Handle with nitrile gloves and protective eyewear in a fume hood to minimize exposure. Pre-weighed aliquots reduce repeated freeze-thaw cycles, which may degrade the hydrochloride salt .

Q. What spectroscopic techniques are most effective for characterizing the purity of this compound?

Use - and -NMR to confirm structural integrity (e.g., biphenyl coupling patterns and ethylamine proton shifts). LC-MS (ESI+) verifies molecular ion peaks ([M+H] at m/z 246.1). Purity ≥95% should be confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.

Advanced Research Questions

Q. What experimental approaches are suitable for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in ethanol/water (1:1). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL (for small molecules) or WinGX (for symmetry analysis). Key parameters: R < 0.05, Flack x parameter to confirm absolute configuration if chiral .

Q. How can researchers investigate the inhibitory effects of this compound on monoamine oxidases (MAOs), and what controls are necessary?

Use a fluorometric MAO inhibition assay with kynuramine (KYN) as a non-selective substrate. Prepare incubation mixtures containing 1 µg/mL MAO-A or MAO-B, 10 µM test compound, and KYN (43 µM for MAO-A, 23 µM for MAO-B) in 100 mM phosphate buffer (pH 7.4). Include controls:

- Blank (no enzyme)

- Positive inhibitor (e.g., selegiline for MAO-B)

- Solvent control (≤1% methanol). Stop reactions with ice-cold acetonitrile containing amphetamine-d5 (internal standard). Quantify 4-hydroxyquinoline (4-OHC) via LC-MS/MS .

Q. What strategies can resolve discrepancies in activity data across different MAO inhibition studies involving this compound?

Cross-validate enzyme sources (recombinant vs. mitochondrial extracts) and substrate concentrations (use -aligned levels). Account for batch-to-batch variability in compound solubility by pre-dissolving in 9:1 water/methanol. Statistical analysis (ANOVA with post-hoc Tukey test) identifies outliers. Replicate experiments across independent labs to confirm IC trends .

Q. How can computational modeling predict the binding interactions of this compound with MAO isoforms?

Perform molecular docking (AutoDock Vina) using MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z) crystal structures. Focus on the FAD-binding pocket and hydrophobic cleft. Validate predictions with molecular dynamics (GROMACS) over 100 ns to assess binding stability. Compare interaction energies (MM-PBSA) between isoforms to explain selectivity .

Methodological Notes

- Recrystallization Optimization : Use ethanol/water (3:1) with slow cooling (0.5°C/min) to maximize crystal yield. Monitor purity via DSC (melting point ~262°C) .

- Data Contradiction Analysis : Compare inhibition curves (log[inhibitor] vs. response) across studies. Check for non-competitive inhibition patterns using Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.